molecular formula C13H16BF3O4 B2409520 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol CAS No. 2377606-48-7

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol

Cat. No.: B2409520
CAS No.: 2377606-48-7
M. Wt: 304.07
InChI Key: VHQGCCASYKIKNC-UHFFFAOYSA-N
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Description

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronate ester group and a trifluoromethoxy group attached to a phenol ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in synthetic chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol typically involves the reaction of a phenol derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the coupling of the phenol derivative with a boronic acid or ester under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis. These reactors allow for precise control of reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: It is used in the development of bioactive molecules and probes for studying biological systems.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol exerts its effects depends on the specific application. In synthetic chemistry, the boronate ester group acts as a versatile intermediate that can participate in various coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol: Similar structure but with a different position of the trifluoromethoxy group.

    3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methoxyphenol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of both the boronate ester and trifluoromethoxy groups in 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol imparts unique reactivity and properties that are not observed in similar compounds. This makes it particularly valuable in applications where these functional groups play a critical role.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)8-5-9(18)7-10(6-8)19-13(15,16)17/h5-7,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQGCCASYKIKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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